molecular formula C13H8BrF4NOS B4183706 N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethylthiophene-3-carboxamide

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethylthiophene-3-carboxamide

Cat. No.: B4183706
M. Wt: 382.17 g/mol
InChI Key: PGUYEXXTIFHRNM-UHFFFAOYSA-N
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Description

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethylthiophene-3-carboxamide is a synthetic organic compound characterized by the presence of a bromine atom, four fluorine atoms, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethylthiophene-3-carboxamide typically involves the following steps:

    Formation of the 4-bromo-2,3,5,6-tetrafluorophenyl intermediate: This can be achieved through the bromination and fluorination of a suitable phenyl precursor.

    Coupling with 5-ethyl-3-thiophenecarboxylic acid: The intermediate is then coupled with 5-ethyl-3-thiophenecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.

    Reduction Products: Reduction can yield thiol or thioether derivatives.

Scientific Research Applications

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug discovery.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the thiophene ring, contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 4-bromo-2,3,5,6-tetrafluorophenylboronic acid
  • 4-bromo-2,3,5,6-tetrafluoropyridine
  • 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-benzylimidazolium bromide

Comparison: N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethylthiophene-3-carboxamide is unique due to the presence of the thiophene ring and the ethyl group, which are not present in the similar compounds listed above

Properties

IUPAC Name

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF4NOS/c1-2-6-3-5(4-21-6)13(20)19-12-10(17)8(15)7(14)9(16)11(12)18/h3-4H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUYEXXTIFHRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=C(C(=C(C(=C2F)F)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF4NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethylthiophene-3-carboxamide
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N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethylthiophene-3-carboxamide
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N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethylthiophene-3-carboxamide
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N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethylthiophene-3-carboxamide
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N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethylthiophene-3-carboxamide
Reactant of Route 6
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N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-ethylthiophene-3-carboxamide

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